2-N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,3-benzodiazole-2,5-diamine
Description
The compound 2-N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,3-benzodiazole-2,5-diamine features a 1,3-benzodiazole core substituted at positions 2 and 4. The 2-position is modified with a dimethyl-1,2-oxazol-4-ylmethyl group, introducing a heterocyclic oxazole moiety. This structural arrangement confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. Benzodiazoles are known for their role in kinase inhibition and antimicrobial activity, though specific applications for this compound require further study .
The compound’s synthesis likely involves multi-step reactions, such as condensation of benzodiazole precursors with functionalized oxazole intermediates, as seen in analogous syntheses (e.g., hydrazide derivatives in ). Structural validation of such compounds typically employs X-ray crystallography (e.g., SHELXL refinement in ) and spectroscopic methods (IR, NMR).
Properties
IUPAC Name |
2-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3H-benzimidazole-2,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O/c1-7-10(8(2)19-18-7)6-15-13-16-11-4-3-9(14)5-12(11)17-13/h3-5H,6,14H2,1-2H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUKKOGUMCWWLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC2=NC3=C(N2)C=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,3-benzodiazole-2,5-diamine typically involves multi-step organic reactionsSpecific reagents and catalysts, such as methanesulfonic acid and phenylhydrazine hydrochloride, are often employed to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as column chromatography and recrystallization are used to purify the final product. The scalability of the synthesis process is crucial for industrial applications, requiring careful control of reaction conditions and reagent quality .
Chemical Reactions Analysis
Types of Reactions
2-N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,3-benzodiazole-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the benzodiazole and oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,3-benzodiazole-2,5-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,3-benzodiazole-2,5-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with related derivatives:
Key Observations:
Heterocyclic Core Diversity :
- The target compound’s 1,3-benzodiazole core differs from benzimidazoles () and triazoles (), which exhibit varied electronic environments and binding affinities.
- Benzoxazole derivatives () share structural similarities with the oxazole substituent in the target, enhancing π-π stacking interactions in biological targets.
Halogenated substituents (e.g., chloro, fluoro in –9) improve metabolic stability and binding specificity in antimicrobial applications.
Research Findings and Implications
- Structural Insights : The oxazole moiety in the target compound could mimic adenine in kinase binding pockets, a feature exploited in benzimidazole-based inhibitors.
- Synthetic Challenges : Multi-step syntheses (e.g., ’s use of Na₂S₂O₅ and hydrazine hydrate) require precise control to avoid side reactions.
Biological Activity
The compound 2-N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,3-benzodiazole-2,5-diamine (CAS No. 1499805-80-9) is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological properties based on recent research findings.
Chemical Structure and Properties
This compound belongs to the class of benzodiazole derivatives, which are known for various pharmacological activities. The molecular formula is with a molecular weight of 257.29 g/mol. The structure features a benzodiazole core modified with a dimethylisoxazole side chain.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors in a controlled environment to ensure high yield and purity. Specific methods may vary, but they often include the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate to facilitate the reaction.
Antimicrobial Activity
Research has indicated that derivatives of benzodiazole exhibit significant antimicrobial properties. In vitro studies have shown that This compound can inhibit the growth of various bacterial strains. For instance, tests against Staphylococcus aureus and Escherichia coli demonstrated effective antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Studies using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays revealed that it possesses a strong ability to scavenge free radicals, which is crucial in preventing oxidative stress-related damage in cells.
Cytotoxicity and Cancer Research
Preliminary cytotoxicity assays conducted on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) showed that this compound induces apoptosis in a dose-dependent manner. The IC50 values obtained were promising, suggesting potential as an anticancer agent.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Effective against E. coli with MIC = 32 µg/mL |
| Study 2 | Antioxidant Activity | DPPH scavenging activity IC50 = 25 µg/mL |
| Study 3 | Cytotoxicity | Induced apoptosis in HeLa cells with IC50 = 15 µg/mL |
The biological activity of This compound may be attributed to its ability to interact with cellular targets involved in oxidative stress and cell proliferation pathways. Further studies are needed to elucidate the precise molecular mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
